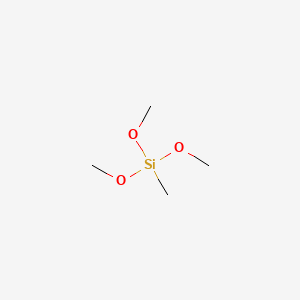

Methyltrimethoxysilane

描述

Methyltrimethoxysilane is a highly versatile organosilane that has garnered significant attention in various chemical industries due to its wide range of applications. As an organosilicon compound, this compound is particularly valuable for its ability to modify surfaces, act as a crosslinking agent, and contribute to the formation of durable films. Its molecular formula is CH₃Si(OCH₃)₃, and it is characterized by the presence of a silicon atom bonded to a methyl group and three methoxy groups .

作用机制

Target of Action

Methyltrimethoxysilane primarily targets the preparation of polysiloxane polymers . It acts as a crosslinker in this process, facilitating the formation of these polymers .

Mode of Action

The compound interacts with its targets through a process known as alcoholysis. This compound is usually prepared from methyltrichlorosilane and methanol, which typically proceeds via an SN2 mechanism . Inversion of the configuration is favored during nucleophilic attack when displacing good leaving groups, such as chloride .

Biochemical Pathways

The hydrolysis of this compound is a key biochemical pathway that it affects. This process proceeds under both acidic and basic conditions . Under acidic conditions, the rates of successive hydrolyses for this compound decrease with each step. Under basic conditions, the opposite is true .

Pharmacokinetics

Its solubility in water through hydrolysis suggests that it may be absorbed and distributed in the body through aqueous biological systems.

Result of Action

The primary result of this compound’s action is the formation of polysiloxane polymers . These polymers have a wide range of applications, including use in silicone rubbers, resins, and lubricants .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The hydrolysis of this compound, for instance, can proceed under both acidic and basic conditions . Additionally, the rate of hydrolysis is also affected by temperature .

生化分析

Biochemical Properties

Methyltrimethoxysilane is tetrahedral and is often described as sp3 hybridized . It has idealized C3v point symmetry . The hydrolysis of this compound proceeds both under acidic and basic conditions

Cellular Effects

It has been reported that this compound can influence the cell wall porosity and water vapor sorption of archaeological waterlogged oak . It is deposited in the cell wall and helps to preserve the microstructure of archaeological waterlogged wood .

Molecular Mechanism

This compound is usually prepared from methyltrichlorosilane and methanol . Alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism . Inversion of the configuration is favored during nucleophilic attack when displacing good leaving groups, such as chloride

Temporal Effects in Laboratory Settings

The effect of synthetic conditions on the properties of this compound-based aerogels has been reported . All of the aerogels are hydrophobic and can efficiently adsorb organic compounds

准备方法

Synthetic Routes and Reaction Conditions: Methyltrimethoxysilane is typically prepared from methyltrichlorosilane and methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction involves the alcoholysis of methyltrichlorosilane, which typically proceeds via an S(_N)2 mechanism .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of methyltrichlorosilane to methanol at a specific molar ratio and temperature. The reaction is carried out at approximately 75°C, and the byproduct hydrogen chloride is removed by reflux .

化学反应分析

Types of Reactions: Methyltrimethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization.

Common Reagents and Conditions:

Hydrolysis: In the presence of moisture, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Major Products:

Hydrolysis Product: Silanol intermediate (CH₃Si(OH)₃)

Condensation Product: Siloxane (Si-O-Si) bonds

科学研究应用

Methyltrimethoxysilane has a wide range of applications in scientific research and industry:

Surface Modification: It is used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces, making it ideal for coatings.

Silica Aerogels: It is used as a precursor in the sol-gel process to produce silica aerogels with high surface area and low density.

Hydrophobic Surfaces: It is employed in the modification of surfaces to create hydrophobic properties, useful in applications such as drag reduction on ship hulls.

Chemical Adsorption: this compound-based aerogels exhibit remarkable chemical absorption and recyclability for substances such as organic liquids and oils.

相似化合物的比较

Methyltrimethoxysilane is compared with other similar organosilicon compounds such as:

Octadecyltrimethoxysilane: Used for surface modification to impart hydrophobic properties.

Vinyltrimethoxysilane: Utilized in the production of crosslinked polymers.

Phenyltrimethoxysilane: Employed in the synthesis of phenyl-functionalized siloxane materials.

Uniqueness: this compound is unique due to its balanced combination of hydrophobicity from the methyl group and reactivity from the methoxy groups, making it highly versatile for various applications .

生物活性

Methyltrimethoxysilane (MTMS), a colorless organosilicon compound with the formula CH₃Si(OCH₃)₃, has garnered attention in various fields due to its unique properties and biological activity. This article delves into the biological activity of MTMS, exploring its applications in stabilizing biological materials, its interaction with microorganisms, and its potential as a biocatalyst.

MTMS is primarily utilized as a crosslinker in polysiloxane polymer production and exhibits significant reactivity due to its methoxy groups. Upon hydrolysis, MTMS forms silanol groups that can interact with hydroxyl groups in biological substrates, leading to enhanced stability and hydrophobicity. The hydrolysis reaction can occur under both acidic and basic conditions, influencing the rate of silane polymerization and crosslinking.

Hydrolysis Reaction

Stabilization of Biological Materials

MTMS has been shown to effectively stabilize biological materials, particularly in the treatment of archaeological wood. Research indicates that treating wood with MTMS can achieve an anti-shrink efficiency of 76-93% , significantly reducing moisture-related dimensional changes. This is particularly beneficial for preserving historical artifacts .

Table 1: Anti-Shrink Efficiency of MTMS-Treated Wood

| Wood Type | Anti-Shrink Efficiency (%) |

|---|---|

| Elm Heartwood | 76 |

| Oak Sapwood | 93 |

| Oak Heartwood | 19 |

Interaction with Microorganisms

MTMS has demonstrated antimicrobial properties when used in conjunction with organosilica matrices. Studies show that encapsulating bacteria within an MTMS-based sol-gel matrix enhances their stability and catalytic activity. For instance, Paracoccus yeei cells immobilized in a 50/50 tetraethoxysilane (TEOS) and MTMS matrix exhibited improved sensitivity and stability compared to other immobilization methods .

Case Study: Biocatalysis Using MTMS

In a study by Lin et al. (2006), researchers developed a biocatalyst using VKM V-3302 cells encapsulated in an MTMS-based matrix. The biocatalyst demonstrated effective respiration rates when exposed to glucose and glutamate, indicating its potential for biochemical oxygen demand (BOD) assessment in water quality monitoring .

Effectiveness Against Fungi and Moulds

MTMS-treated wood has also shown effectiveness against brown-rot fungi and moulds. Research indicates that the silane treatment significantly enhances the resistance of archaeological oak wood against biological degradation, making it a valuable tool in conservation efforts .

属性

IUPAC Name |

trimethoxy(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXIKLCIZHOAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-03-7 | |

| Record name | Methyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027370 | |

| Record name | Trimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Silane, trimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1185-55-3, 25498-02-6 | |

| Record name | Methyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrimethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(dimethoxysiloxane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HI0D71MCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。